

# Spectroscopic Profile of Dioxybenzone: A Technical Guide

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## Compound of Interest

Compound Name: Dioxybenzone

Cat. No.: B1663609

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This technical guide provides a comprehensive overview of the spectroscopic data for **dioxybenzone** (Benzophenone-8), a common UV filter. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining such data.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing properties of **dioxybenzone**, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for **Dioxybenzone**

Wavelength ( $\lambda_{\text{max}}$ )	Region
290 nm	UVB
352 nm	UVA II

Source: SPF List<sup>[1]</sup>

## Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of **dioxybenzone**.

### 1.1.1. Instrumentation

A double-beam UV-Visible spectrophotometer is required.

### 1.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Ethanol, spectroscopic grade
- Quartz cuvettes (1 cm path length)
- Volumetric flasks
- Pipettes

### 1.1.3. Sample Preparation

- Prepare a stock solution of **dioxybenzone** in ethanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of dilutions in ethanol to determine the optimal concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the  $\lambda_{\text{max}}$ ). A common concentration for analysis is 10  $\mu\text{g/mL}$ .

### 1.1.4. Measurement Procedure

- Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.
- Set the scanning wavelength range from 200 nm to 400 nm.
- Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam holder.

- Fill another quartz cuvette with the **dioxybenzone** sample solution and place it in the sample beam holder.
- Perform a baseline correction with the blank solution.
- Acquire the absorption spectrum of the **dioxybenzone** sample.
- Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **dioxybenzone**, including the chemical environment of each proton and carbon atom. While experimental spectra are available from various sources, a complete and officially published assignment of all signals was not found in the available literature. The following tables present the expected chemical shifts based on the known structure of **dioxybenzone** and data from similar benzophenone derivatives.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Dioxybenzone**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
$\text{OCH}_3$	3.8 - 4.0	Singlet
Aromatic H	6.5 - 8.0	Multiplets
OH	5.0 - 6.0 (broad)	Singlet

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Dioxybenzone**

Carbon	Predicted Chemical Shift (ppm)
C=O	195 - 200
Aromatic C-O	155 - 165
Aromatic C	110 - 140
OCH <sub>3</sub>	55 - 60

## Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dioxybenzone**.

### 2.1.1. Instrumentation

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

### 2.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tubes
- Pipettes

### 2.1.3. Sample Preparation

- Dissolve 5-10 mg of **dioxybenzone** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

### 2.1.4. Measurement Procedure

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans than the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **dioxybenzone** and to obtain information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for **Dioxybenzone**

Technique	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Electron Ionization (EI)	-	244 ( $\text{M}^+$ )	227, 151, 121, 93, 77, 65
Electrospray Ionization (ESI)	Positive	245 $[\text{M}+\text{H}]^+$ , 267 $[\text{M}+\text{Na}]^+$	-
Electrospray Ionization (ESI)	Negative	243 $[\text{M}-\text{H}]^-$	-

Source: NIST WebBook, Sigma-Aldrich[2][3]

## Experimental Protocol: Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of **dioxybenzone** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of UV filters in various matrices.

### 3.1.1. Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

### 3.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Methanol, HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Formic acid (optional, for mobile phase modification)
- Acetonitrile, HPLC or LC-MS grade
- Syringe filters (0.22  $\mu\text{m}$ )

### 3.1.3. Sample Preparation

- Prepare a stock solution of **dioxybenzone** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 1  $\mu\text{g/mL}$ ).
- Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter before injection.

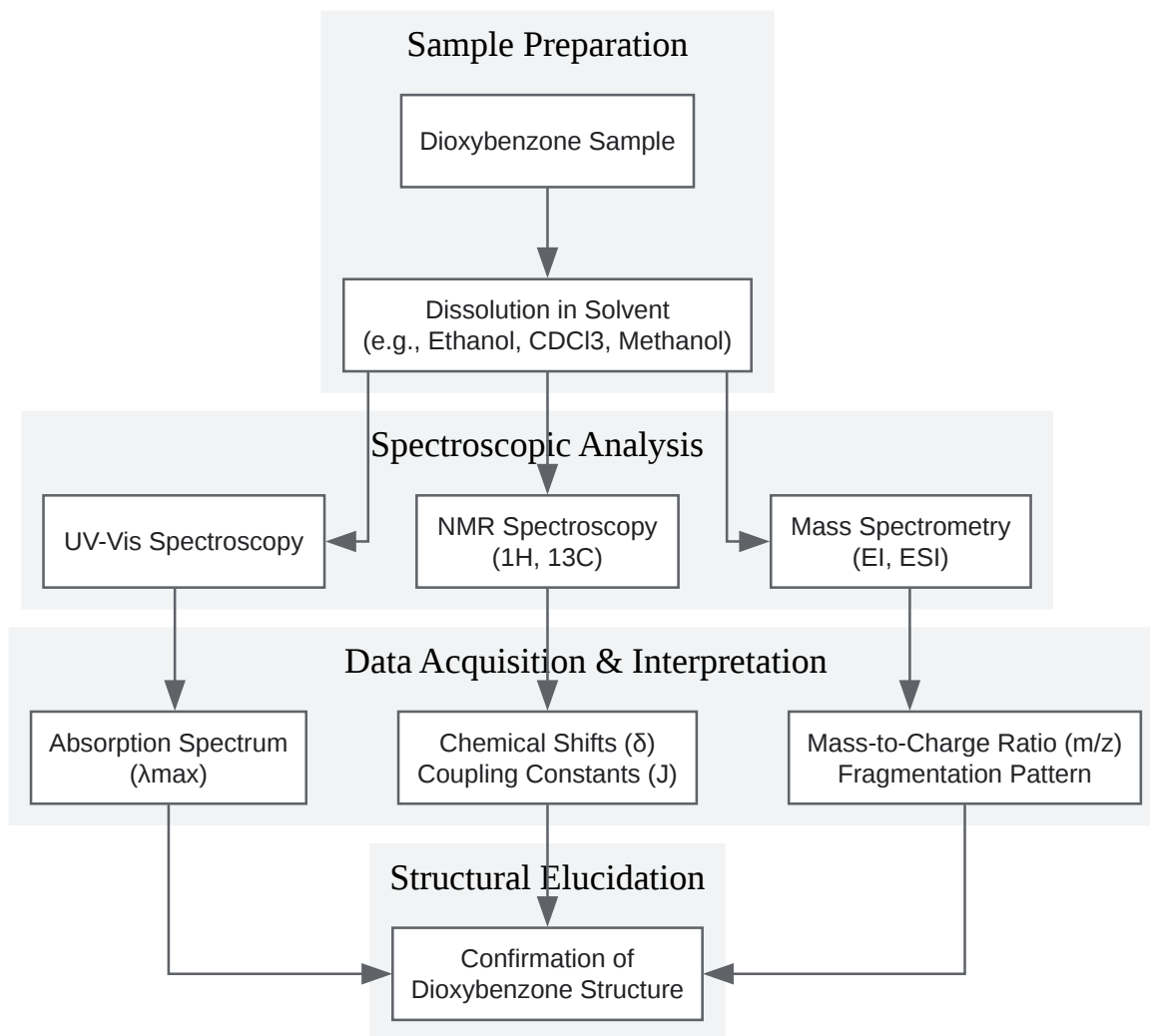
### 3.1.4. LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase: A gradient elution is commonly employed. For example:
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

- A typical gradient might run from 30% B to 95% B over 10 minutes.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10  $\mu$ L.
- Ionization Mode: ESI in both positive and negative modes to detect  $[M+H]^+$  and  $[M-H]^-$  ions.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting the precursor ion (e.g.,  $m/z$  245 for positive mode) and a characteristic product ion. For qualitative analysis, acquire full scan MS and product ion spectra.

## Spectroscopic Analysis Workflow and Data Integration

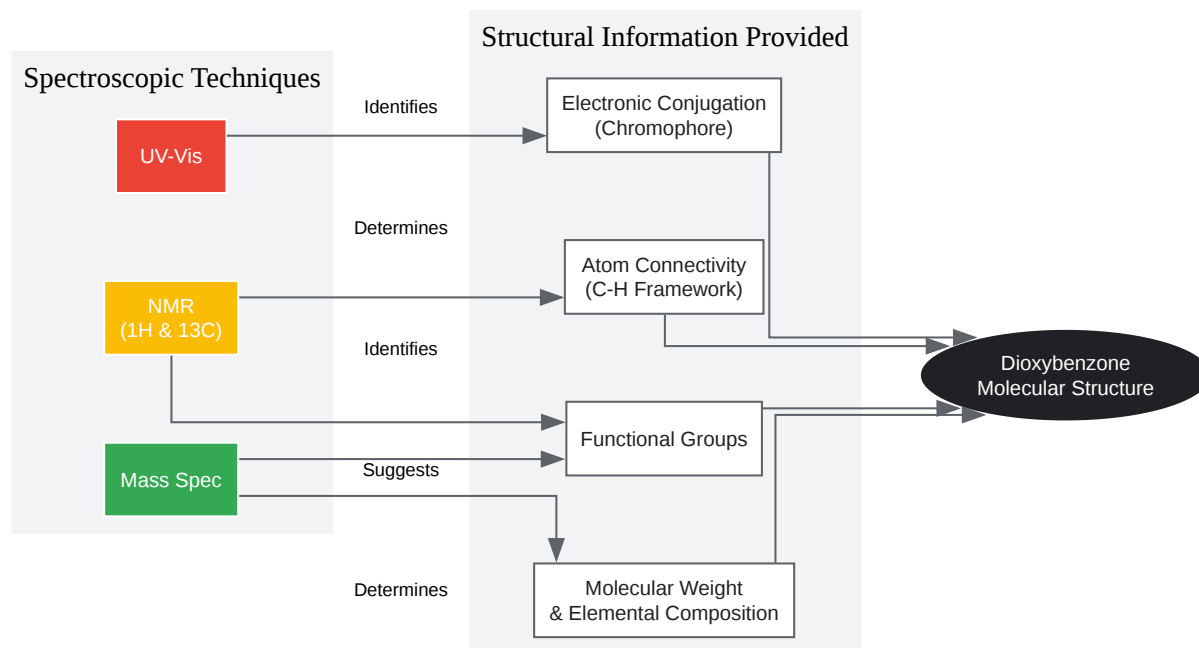
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like **dioxybenzone** and the relationship between the different techniques in elucidating the molecular structure.



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General workflow for spectroscopic analysis of **dioxybenzone**.





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Integration of data from different spectroscopic techniques.

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## References

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